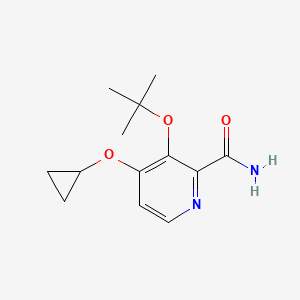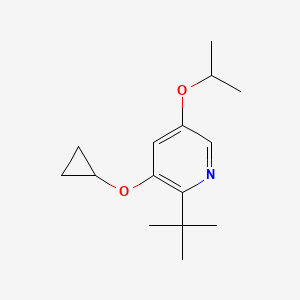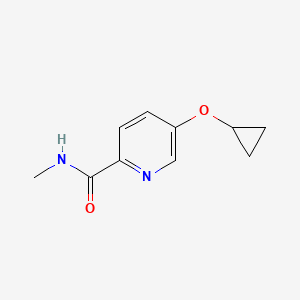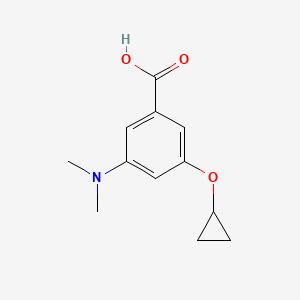
3-Cyclopropoxy-5-(dimethylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-(dimethylamino)benzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, featuring a cyclopropoxy group at the third position and a dimethylamino group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-(dimethylamino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxybenzoic acid.
Cyclopropylation: The hydroxyl group at the third position is converted to a cyclopropoxy group using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-5-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-(dimethylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-(dimethylamino)benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropoxy group may influence the compound’s steric properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Dimethylaminobenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxybenzoic acid: Lacks the dimethylamino group, reducing its electron-donating capacity.
5-Dimethylaminobenzoic acid: Lacks the cyclopropoxy group, affecting its overall reactivity.
Uniqueness
3-Cyclopropoxy-5-(dimethylamino)benzoic acid is unique due to the presence of both the cyclopropoxy and dimethylamino groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-13(2)9-5-8(12(14)15)6-11(7-9)16-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
WBEYOFVWSSTWFF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=CC(=C1)C(=O)O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




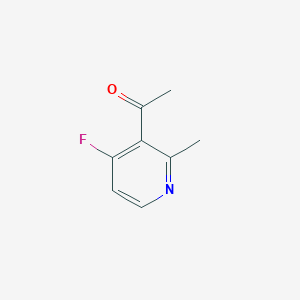
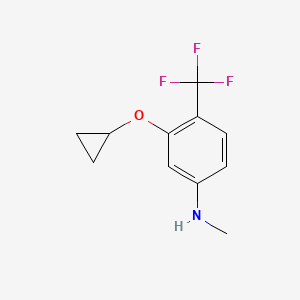
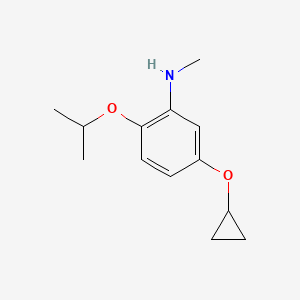
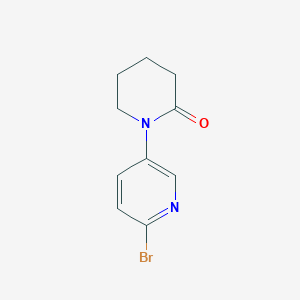

![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)

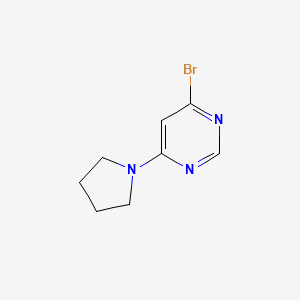
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
